4-Cyclopropyl-6-methyl-2-pyrimidinamine
Overview
Description
Synthesis Analysis
The papers provided do not directly address the synthesis of 4-Cyclopropyl-6-methyl-2-pyrimidinamine. However, they do discuss the synthesis of related compounds. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is achieved through the reaction of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes, which involves the elimination of dimethylamine and tautomerization under thermal conditions . This suggests that similar methodologies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of 4-Cyclopropyl-6-methyl-2-pyrimidinamine is not provided, the papers do discuss structural analyses of related compounds. For example, the detailed structures of cyclopalladated and cyclometalated complexes are determined by X-ray diffraction, revealing intermolecular interactions such as C-HX and π-π interactions within their crystals . These findings highlight the importance of such techniques in elucidating the molecular structure of pyrimidine derivatives and related compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyrimidine derivatives. The first paper discusses the application of cyclometalated complexes in coupling reactions of aryl chlorides containing hydroxymethyl, leading to the synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines . The third paper details the reaction of a cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivative with primary amines, resulting in products with different substituents and ring transformations . These studies provide insights into the reactivity of pyrimidine rings and how they might be functionalized or transformed in the presence of various reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropyl-6-methyl-2-pyrimidinamine are not directly discussed in the provided papers. However, the luminescent properties of cyclometalated complexes are examined, with emission peaks observed in dichloromethane solution under UV irradiation . This suggests that pyrimidine derivatives can exhibit interesting optical properties, which could be relevant for the compound of interest if it shares similar structural features.
Scientific Research Applications
- Summary of the Application : “4-Cyclopropyl-6-methyl-2-pyrimidinamine”, also known as Cyprodinil, is used as a fungicide in agricultural chemistry . It controls ascomycete and deuteromycete fungi and is particularly useful for early-season applications .
- Methods of Application : Cyprodinil is applied as a systemic fungicide with preventative and curative activity . It is often used in the form of emulsifiable concentrates or water dispersible granules .
- Results or Outcomes : The product has residual activity of up to 10 days in apples . In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .
properties
IUPAC Name |
4-cyclopropyl-6-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMMRZPKAYBHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896938 | |
Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-methyl-2-pyrimidinamine | |
CAS RN |
92238-61-4 | |
Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092238614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropyl-6-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85B3PPX8R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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